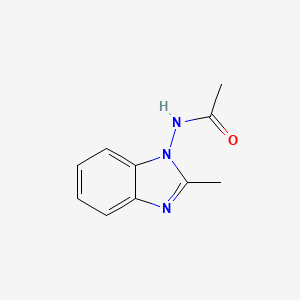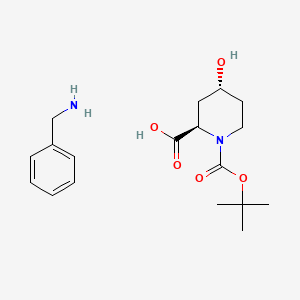
(2r,4r)-n-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2r,4r)-n-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt is a chiral compound that has garnered attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring, a hydroxyl group, and a benzylamine moiety, making it a versatile building block for various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2r,4r)-n-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as L-aspartic acid.
Selective Esterification: L-aspartic acid undergoes selective esterification to form L-aspartic acid-4-alkyl ester hydrochlorate.
Amino Protection and Reaction with Acrylate: The resulting ester reacts with acrylate and undergoes an amino protection reaction to generate N-(2-carboalkoxy(aryloxy))ethyl-N-protective group-L-aspartic acid-4-alkyl ester.
Intramolecular Ring Closure and Decarboxylation: This intermediate undergoes intramolecular ring closure and decarboxylation under alkaline conditions to form ®-N-protective group-4-oxopiperidine-2-formic acid.
Esterification and Selective Carbonyl Reduction: The carboxyl group is esterified, followed by selective carbonyl reduction to yield cis (2R,4S)-N-protective group-4-hydroxypiperidine-2-formate.
Activation and Substitution: The hydroxyl group is activated, and a nucleophilic substitution reaction with a methyl metal reagent produces trans (2R,4R)-N-protective group-4-methyl piperidine-2-formate.
Deprotection: Finally, the protective groups are removed to obtain the target compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, cost-effective reagents, and environmentally friendly processes to ensure scalability and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
(2r,4r)-n-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions include various derivatives of the piperidine ring, such as ketones, alcohols, and substituted amines, which can be further utilized in synthetic applications.
Wissenschaftliche Forschungsanwendungen
(2r,4r)-n-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt has a wide range of scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Wirkmechanismus
The mechanism of action of (2r,4r)-n-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide
- (2R,4R)-2-alkyl-3-(2-mercaptobenzoyl)thiazolidine-4-carboxylic acids
- (2R,4R)-4-methyl-2-pipecolic acid
Uniqueness
Compared to similar compounds, (2r,4r)-n-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt is unique due to its specific stereochemistry and the presence of both a piperidine ring and a benzylamine moiety.
Eigenschaften
Molekularformel |
C18H28N2O5 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid;phenylmethanamine |
InChI |
InChI=1S/C11H19NO5.C7H9N/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15;8-6-7-4-2-1-3-5-7/h7-8,13H,4-6H2,1-3H3,(H,14,15);1-5H,6,8H2/t7-,8-;/m1./s1 |
InChI-Schlüssel |
QMLALKYUTWPCAI-SCLLHFNJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)O)O.C1=CC=C(C=C1)CN |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O.C1=CC=C(C=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(2-Methylprop-2-enoyloxy)propoxy]propyl 2-methylprop-2-enoate](/img/structure/B13817284.png)
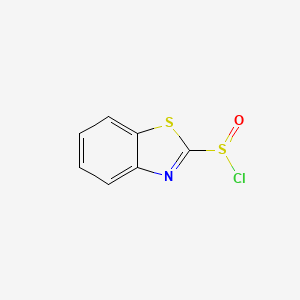
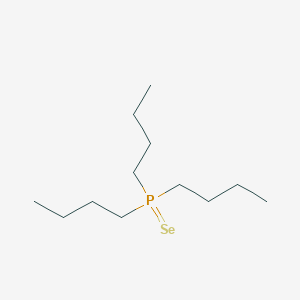
![3-[[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B13817323.png)
![(1R)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol;tetrahydrate;hydrochloride](/img/structure/B13817327.png)


![Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B13817349.png)
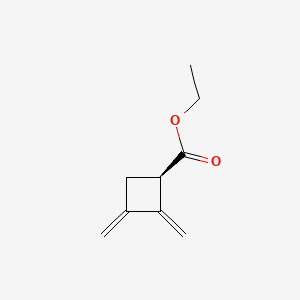

![7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride](/img/structure/B13817362.png)
![Methyl [5-[(4-Fluorophenyl) (Hydroxyimino)Methyl]-1H-Benzimidazol-2-yl]Carbamate](/img/structure/B13817367.png)
